molecular formula C7H6ClNO3 B573698 Methyl 2-chloro-3-hydroxyisonicotinate CAS No. 185423-04-5

Methyl 2-chloro-3-hydroxyisonicotinate

Cat. No.: B573698
CAS No.: 185423-04-5
M. Wt: 187.579
InChI Key: JCKFGSCXRTWJGI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxyisonicotinate is an organic compound with the molecular formula C7H6ClNO3. It is a pale-yellow to yellow-brown solid that is primarily used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a chloro group and a hydroxy group attached to an isonicotinic acid methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-hydroxyisonicotinate typically involves the chlorination of methyl 3-hydroxyisonicotinate. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of methyl 2-chloro-3-oxoisonicotinate.

    Reduction: Formation of methyl 3-hydroxyisonicotinate.

    Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-3-hydroxyisonicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-chloro-3-hydroxyisonicotinate can be compared with other similar compounds such as:

    Methyl 3-hydroxyisonicotinate: Lacks the chloro group, making it less reactive in certain substitution reactions.

    Methyl 2-chloroisonicotinate: Lacks the hydroxy group, reducing its potential for hydrogen bonding and certain biological activities.

    Methyl 2-hydroxyisonicotinate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its dual functional groups (chloro and hydroxy), which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-chloro-3-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(8)5(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKFGSCXRTWJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673250
Record name Methyl 2-chloro-3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185423-04-5
Record name Methyl 2-chloro-3-hydroxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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